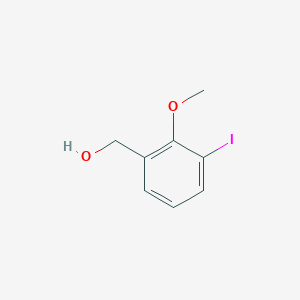

3-Iodo-2-methoxybenzyl alcohol

Description

3-Iodo-2-methoxybenzyl alcohol (C₈H₉IO₂) is a halogenated benzyl alcohol derivative featuring an iodine substituent at the 3-position and a methoxy group at the 2-position of the benzene ring.

Properties

Molecular Formula |

C8H9IO2 |

|---|---|

Molecular Weight |

264.06 g/mol |

IUPAC Name |

(3-iodo-2-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H9IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |

InChI Key |

IENFBAWRAJNNLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of 3-Iodo-2-methoxybenzyl alcohol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: 3-Iodo-2-methoxybenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form 3-Iodo-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

Oxidation: 3-Iodo-2-methoxybenzaldehyde or 3-Iodo-2-methoxybenzoic acid.

Reduction: 3-Iodo-2-methoxybenzylamine.

Substitution: 3-Hydroxy-2-methoxybenzyl alcohol or 3-Cyano-2-methoxybenzyl alcohol.

Scientific Research Applications

3-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and binding affinity to biological molecules. The methoxy group enhances its solubility and facilitates its interaction with hydrophobic regions of target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Isomers and Halogenated Analogs

Table 1: Structural and Halogenated Analogs

*Calculated molecular weight based on substituents.

Key Observations:

- Substituent Position Effects : The position of iodine and methoxy groups significantly influences electronic properties. For example, 2-methoxybenzyl alcohol has a lower molecular weight (138.16 vs. ~264) and higher water solubility compared to the iodinated derivative due to the absence of the heavy iodine atom .

- Halogen Impact: Iodine increases molecular weight and lipophilicity, reducing water solubility.

Functional Group Analogs

Table 2: Functional Group Variations

Key Observations:

- Hydroxyl vs. Iodo : Replacing iodine with a hydroxyl group (as in 2-hydroxy-3-methoxybenzyl alcohol) increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing stability in acidic conditions .

- Methoxy vs. Methyl : 3-Methylbenzyl alcohol lacks the electron-donating methoxy group, making it less reactive in aromatic electrophilic substitutions compared to 3-methoxybenzyl alcohol .

Physicochemical and Application Comparisons

- Solubility: Methoxybenzyl alcohols (e.g., 2-methoxybenzyl alcohol) are soluble in polar organic solvents like ethanol and ether but insoluble in water. The iodine atom in 3-iodo-2-methoxybenzyl alcohol likely further reduces aqueous solubility due to increased hydrophobicity .

- Reactivity : Iodine’s leaving-group ability makes 3-iodo-2-methoxybenzyl alcohol a candidate for nucleophilic aromatic substitution or cross-coupling reactions, whereas methoxy derivatives are typically used as directing groups or protecting agents .

Biological Activity

3-Iodo-2-methoxybenzyl alcohol (IMBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of IMBA, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Iodo-2-methoxybenzyl alcohol is characterized by the presence of an iodine atom and a methoxy group attached to a benzyl alcohol structure. Its chemical formula is , and it exhibits unique properties that influence its biological activity.

IMBA's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the iodine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. The methoxy group may also contribute to the compound's electronic properties, influencing its binding affinity to specific receptors or enzymes.

Key Mechanisms Include:

- Enzyme Inhibition : IMBA may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways associated with inflammation, cancer progression, or neuroprotection.

Antimicrobial Activity

Research has indicated that IMBA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Anticancer Potential

IMBA has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect could be mediated through the modulation of pro-apoptotic and anti-apoptotic proteins within the cell.

Comparative Analysis with Similar Compounds

To better understand IMBA's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxybenzyl alcohol | Bromine instead of iodine | Moderate antimicrobial activity |

| 3-Iodo-4-methoxybenzyl alcohol | Iodine at para position | Potentially higher anticancer activity |

| 2-Iodo-3-methoxybenzyl alcohol | Different substitution pattern | Varies in enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that IMBA showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity .

- Anticancer Activity : Research conducted by Cancer Research Journal found that IMBA induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : A detailed mechanistic study revealed that IMBA interacts with the mitochondrial membrane, leading to increased permeability and subsequent release of cytochrome c, which is critical for apoptosis .

Q & A

Q. What are the recommended laboratory methods for synthesizing 3-Iodo-2-methoxybenzyl alcohol?

A two-step approach is typically employed:

- Step 1: Synthesize 2-methoxybenzyl alcohol via reduction of 2-methoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol.

- Step 2: Introduce the iodine substituent via electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies. For iodination, N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) can selectively functionalize the aromatic ring .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. How can the hydroxyl and iodo functional groups in 3-Iodo-2-methoxybenzyl alcohol be characterized?

- FT-IR: Hydroxyl stretch (~3200–3600 cm⁻¹) and C-I bond vibrations (~500–650 cm⁻¹).

- ¹H NMR: The benzylic CH₂OH group appears as a triplet (~δ 4.5–5.0 ppm), split by coupling with adjacent protons. The methoxy group (OCH₃) resonates as a singlet (~δ 3.8 ppm). Aromatic protons show distinct splitting patterns due to iodine’s electron-withdrawing effect .

- Mass Spectrometry (MS): Molecular ion peak (M⁺) at m/z 264 (C₈H₉IO₂), with fragmentation patterns confirming the iodo and methoxy substituents .

Q. What safety protocols are critical when handling 3-Iodo-2-methoxybenzyl alcohol?

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile steps.

- Waste Disposal: Collect halogenated waste separately and neutralize iodine-containing residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the 2-methoxy group influence the reactivity of 3-Iodo-2-methoxybenzyl alcohol in cross-coupling reactions?

The methoxy group at the 2-position exerts both steric and electronic effects:

- Steric Hindrance: The ortho-methoxy group can impede access to the iodo substituent, reducing reaction rates in Suzuki-Miyaura couplings.

- Electronic Effects: The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but may deactivate it in metal-catalyzed reactions. Optimization of catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) and reaction temperatures (60–80°C) is critical to enhance yields .

Q. What strategies resolve contradictions in NMR data for derivatives of 3-Iodo-2-methoxybenzyl alcohol?

- Variable Temperature (VT) NMR: Resolve dynamic effects caused by restricted rotation around the C-I bond.

- 2D NMR (COSY, HSQC): Assign overlapping aromatic signals by correlating proton-proton and proton-carbon couplings.

- Computational Modeling: Compare experimental chemical shifts with density functional theory (DFT)-calculated values to validate assignments .

Q. How can computational methods predict the regioselectivity of 3-Iodo-2-methoxybenzyl alcohol in further functionalization?

- DFT Calculations: Use Gaussian or ORCA software to model transition states and assess activation energies for competing reaction pathways (e.g., iodination vs. methoxy-directed substitutions).

- Hammett Plots: Correlate substituent effects (σ⁺ values) with reaction rates to predict regioselectivity in electrophilic attacks .

Application-Oriented Questions

Q. What are the key considerations for optimizing 3-Iodo-2-methoxybenzyl alcohol in dendritic porphyrin synthesis?

- Solvent Choice: Use anhydrous DMF or THF to prevent hydroxyl group oxidation.

- Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., as a TMS ether) to avoid side reactions during porphyrin assembly.

- Stoichiometry: Maintain a 1:1 molar ratio between the iodo compound and zinc porphyrin precursors to minimize dimerization .

Q. How does the compound’s solubility profile impact its use in aqueous-phase reactions?

- Polar Solvents: High solubility in DMSO, methanol, and DMF due to the hydroxyl and methoxy groups.

- Aqueous Buffers: Limited solubility; use co-solvents (e.g., 10% ethanol) or surfactants (e.g., Tween-20) to enhance dispersion. Conduct solubility tests via UV-Vis spectroscopy at λ = 270 nm (aromatic absorption) .

Data Analysis & Experimental Design

Q. How can researchers address low yields in the iodination step of 3-Iodo-2-methoxybenzyl alcohol synthesis?

Q. What analytical techniques differentiate 3-Iodo-2-methoxybenzyl alcohol from its structural isomers?

- X-ray Crystallography: Resolve crystal structures to confirm substitution patterns.

- GC-MS: Compare retention times and fragmentation patterns with authentic standards.

- ¹³C NMR: The methoxy carbon resonates at ~δ 55–60 ppm, while the iodinated carbon appears downfield (~δ 90–100 ppm) due to iodine’s inductive effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.